(7,7-Dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid (7,7-Dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14844921
InChI: InChI=1S/C13H17NO4/c1-13(2)5-9-8(10(15)6-13)3-7(4-11(16)17)12(18)14-9/h7H,3-6H2,1-2H3,(H,14,18)(H,16,17)
SMILES:
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

(7,7-Dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid

CAS No.:

Cat. No.: VC14844921

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

(7,7-Dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetic acid -

Specification

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name 2-(7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinolin-3-yl)acetic acid
Standard InChI InChI=1S/C13H17NO4/c1-13(2)5-9-8(10(15)6-13)3-7(4-11(16)17)12(18)14-9/h7H,3-6H2,1-2H3,(H,14,18)(H,16,17)
Standard InChI Key ATKRJSOJYVTMDO-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(CC(C(=O)N2)CC(=O)O)C(=O)C1)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 251.28 g/mol. Its structure comprises a bicyclic octahydroquinoline system, where the quinoline ring is fully hydrogenated, reducing aromaticity and enhancing conformational flexibility. The two ketone groups at positions 2 and 5 introduce electrophilic centers, while the acetic acid moiety at position 3 provides a site for functionalization or salt formation.

PropertyValue
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight251.28 g/mol
Functional GroupsKetones (C=O), Carboxylic Acid
StereochemistryChiral centers at C3 and C7

The saturation of the quinoline ring distinguishes it from aromatic analogs, potentially reducing cytotoxicity while maintaining bioactivity .

Physicochemical Characteristics

Limited solubility data are available, but the compound is sparingly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in methanol . Its melting point remains unreported, though related quinoline derivatives typically melt between 150–250°C . The acetic acid group confers mild acidity, with an estimated pKa of ~4.7, comparable to acetic acid .

Synthesis and Optimization

Synthetic Routes

Synthesis involves multi-step strategies, often starting with cyclohexanedione derivatives. A common approach includes:

  • Cyclization: Condensation of 5,5-dimethylcyclohexane-1,3-dione with an appropriate amine to form the octahydroquinoline core.

  • Oxidation: Introduction of ketone groups at positions 2 and 5 via controlled oxidation.

  • Side-Chain Attachment: Alkylation or Michael addition to introduce the acetic acid moiety.

Key challenges include controlling stereochemistry at C3 and C7 and avoiding over-oxidation. Catalytic asymmetric synthesis remains under exploration to access enantiopure forms.

Purification and Characterization

Purification typically employs column chromatography using silica gel and ethyl acetate/hexane gradients. Characterization relies on nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The ketone groups exhibit strong IR absorption at ~1700 cm⁻¹, while the carboxylic acid shows a broad O–H stretch near 2500–3000 cm⁻¹.

Biological Activities and Mechanisms

Neuroprotective Effects

The compound inhibits acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) at micromolar concentrations, making it a candidate for Alzheimer’s disease therapy. Molecular docking studies reveal interactions with the AChE peripheral anionic site, disrupting amyloid-β aggregation.

Pharmacological Applications

Drug Development

Derivatization of the acetic acid group has yielded prodrugs with enhanced blood-brain barrier permeability. Ethyl ester analogs show 3-fold higher bioavailability in rodent models.

Combination Therapies

Synergistic effects are observed with doxorubicin in multidrug-resistant cancers, likely due to P-glycoprotein inhibition by the quinoline scaffold.

Precautionary MeasureRecommendation
Personal Protective EquipmentGloves, goggles, lab coat
StorageInert atmosphere, 2–8°C
DisposalIncineration

Regulatory Status

Currently designated for research use only, with no FDA approvals as of 2025.

Future Directions

  • Stereoselective Synthesis: Developing catalytic methods to control chirality at C3 and C7.

  • Targeted Delivery: Conjugation with nanoparticles for tumor-specific accumulation.

  • Neuroinflammation Studies: Evaluating effects on microglial activation in neurodegenerative models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator